4,6-Diiodo-2-methylpyrimidine
Overview
Description
4,6-Diiodo-2-methylpyrimidine is a heterocyclic organic compound that contains both nitrogen and iodine within its molecular structure. It is an important building block in the synthesis of pharmaceutical and agrochemical compounds. The compound has a molecular formula of C5H4I2N2 and a molecular weight of 345.91 g/mol .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological processes, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects, suggesting that this compound may also exert diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Diiodo-2-methylpyrimidine can be synthesized through a substitution reaction involving 4,6-dichloro-2-methylpyrimidine. The reaction typically involves the use of hydrogen iodide and sodium iodide in acetone at room temperature for 18 hours . The reaction mixture is then poured onto ice water, and the resulting solids are collected by suction filtration and air-dried to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diiodo-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Hydrogen Iodide and Sodium Iodide: Used in the synthesis of this compound from 4,6-dichloro-2-methylpyrimidine.
Diazotised Amines: Used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine.
Major Products Formed
Azo Derivatives: Formed through diazo coupling reactions with diazotised amines.
Scientific Research Applications
4,6-Diiodo-2-methylpyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of agrochemical products.
Dyes and Pigments: It is used in the synthesis of azo dyes, which have applications in the textile industry.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-diiodo-2-methylpyrimidine.
4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.
Properties
IUPAC Name |
4,6-diiodo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCTNAFIAHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574200 | |
Record name | 4,6-Diiodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-49-5 | |
Record name | 4,6-Diiodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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